![molecular formula C6H13NO3S B8242156 [(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242156.png)
[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol is a chemical compound characterized by a pyrrolidine ring substituted with a methanesulfonyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the methanesulfonyl and methanol groups. One common method involves the cyclization of suitable precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the methanesulfonyl and methanol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but with modifications to accommodate larger volumes and ensure cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
[(3R,4R)-3,4-Dimethyl-3-pyrrolidinyl]methanol: Similar in structure but with different substituents on the pyrrolidine ring.
[(3R)-1-Methylpyrrolidin-3-yl]methanol: Lacks the methanesulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol is unique due to the presence of both the methanesulfonyl and methanol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
[(3R)-1-methylsulfonylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHQQDMRBJYPY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@H](C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
![4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8242081.png)
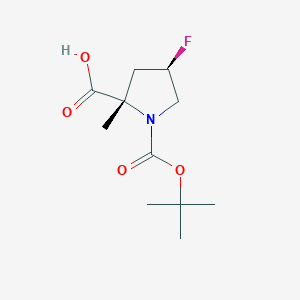
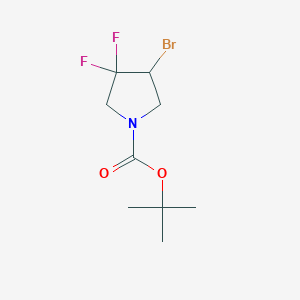
![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)
![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)
![12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242121.png)
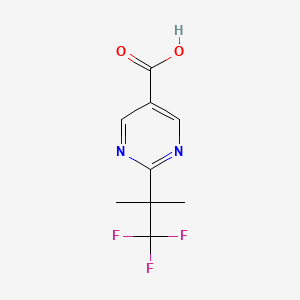
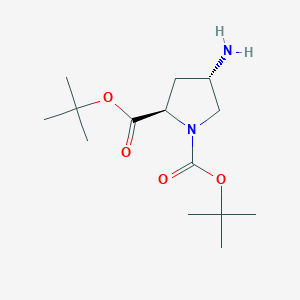
![5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)
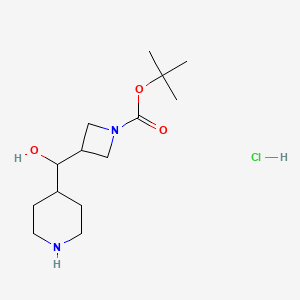
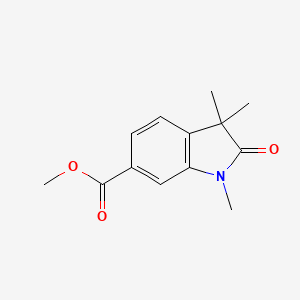
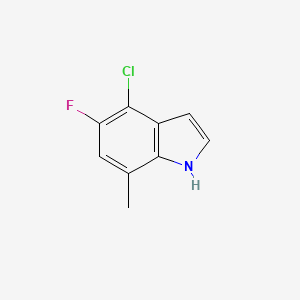
![[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242166.png)
